Phenyl Salicylate Phenyl Salicylate Phenyl salicylate is a benzoate ester that is the phenyl ester of salicylic acid. Also known as salol, it can be formed by heating salicylic acid with phenol and is used in the manufacture of some polymers, lacquers, adhesives, waxes and polishes. It has a role as an ultraviolet filter. It is a benzoate ester, a member of phenols and a member of salicylates. It is functionally related to a salicylic acid.
Phenyl salicylate is a 2-hydroxybenzoic acid phenyl ester. It is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes. It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate (found in [DB00945] ). Phenyl salicylate may also be found in some antiseptic agents. It is synthesized by heating salicylic acid with phenol, [MSDS]. Phenyl salicylate is used as a food additive in the USA. This compound belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone).
Phenyl salicylate is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Phenyl salicylate belongs to the family of Hydroxybenzoic Acid Derivatives. These are compounds containing an hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxylic acid.
Brand Name: Vulcanchem
CAS No.: 118-55-8
VCID: VC0539498
InChI: InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H
SMILES: Array
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol

Phenyl Salicylate

CAS No.: 118-55-8

Cat. No.: VC0539498

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenyl Salicylate - 118-55-8

Specification

CAS No. 118-55-8
Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
IUPAC Name phenyl 2-hydroxybenzoate
Standard InChI InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H
Standard InChI Key ZQBAKBUEJOMQEX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Appearance Solid powder
Boiling Point 172-173
172.00 to 173.00 °C. @ 12.00 mm Hg
Melting Point 41-43
43 °C

Introduction

Physical and Chemical Properties

Phenyl salicylate is a white crystalline solid with a mild, sweet, balsamic odor . Key physicochemical properties are summarized below:

PropertyValueSource
Melting Point41–43°C (lit.)
Boiling Point172–173°C at 12 mmHg
Density1.250 g/cm³
Refractive Index1.5090 (estimate)
Water Solubility1 g/6,670 mL
Solubility in Organic SolventsHigh in ethanol, ether, chloroform
LogP (Octanol-Water)3.55
pKa8.71 ± 0.10 (Predicted)

The compound exhibits limited water solubility but dissolves readily in nonpolar solvents, making it suitable for formulations requiring hydrophobic matrices . Its UV absorption spectrum (290–325 nm) underpins its use in sunscreens and polymer stabilizers .

Synthesis and Production Methods

Traditional Synthesis Routes

Phenyl salicylate is classically prepared via the esterification of salicylic acid with phenol, catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoryl chloride (POCl₃) . The reaction proceeds as follows:

Salicylic Acid+PhenolH2SO4Phenyl Salicylate+H2O\text{Salicylic Acid} + \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Phenyl Salicylate} + \text{H}_2\text{O}

This method, while effective, suffers from prolonged reaction times (2.5–6 hours) and moderate yields (45–70%) .

Solid Acid Catalysts

Recent studies have explored solid acid catalysts to improve selectivity and efficiency. Sulfated zirconia (SZ) and protonated zeolites (H-β) demonstrate 100% selectivity toward phenyl salicylate formation under optimized conditions :

  • Catalyst Load: 1 g per 0.1 mol salicylic acid.

  • Molar Ratio (Phenol:Salicylic Acid): 1.5:1.

  • Reaction Time: 6 hours.

  • Yield: 70% with H-β zeolite .

These catalysts avoid the corrosiveness and waste associated with liquid acids, aligning with green chemistry principles .

Ultrasonic-Assisted Synthesis

A patent-pending method employs ultrasonic stirring to accelerate reaction kinetics. By enhancing mass transfer, this approach reduces reaction time to 1–2 hours and increases yields to 85–90% . The method involves:

  • Mixing salicylic acid, phenol, and POCl₃ under ultrasonic agitation.

  • Neutralizing with sodium carbonate.

  • Recrystallizing the crude product with ethanol .

Applications and Uses

Medical and Veterinary Applications

Though largely obsolete in human medicine, phenyl salicylate retains niche roles:

  • Antiseptic: Used in veterinary formulations for topical disinfection .

  • Analgesic/Antipyretic: Exhibits mild pain-relieving and fever-reducing properties in animal models .

Industrial Applications

  • Polymers and Plastics: Acts as a UV stabilizer in lacquers, adhesives, and polyvinyl chloride (PVC) products .

  • Cosmetics: Incorporated into sunscreens and suntan oils for its UV-absorbing capacity .

Educational Demonstrations

In laboratory settings, phenyl salicylate’s crystallization behavior is used to model igneous rock formation, illustrating how cooling rates affect crystal size .

Pharmacological and Toxicological Profile

Pharmacodynamics

  • Analgesic Activity: In mice, 500 mg/kg intraperitoneal doses showed no significant pain relief, suggesting limited efficacy compared to modern analgesics .

  • Mitochondrial Effects: Uncouples oxidative phosphorylation in rat liver mitochondria at lower concentrations than salicylic acid .

Toxicity

  • Acute Toxicity: Oral LD₅₀ in rats is 3,000 mg/kg; dermal LD₅₀ in rabbits exceeds 5,000 mg/kg .

  • Human Toxicity: Symptoms resemble phenol exposure (e.g., nausea, dizziness) but without gastrointestinal corrosion .

Stability and Reactivity

Phenyl salicylate is light-sensitive and incompatible with strong oxidizers, bromine, and ferric salts . Recommended storage conditions include:

  • Temperature: 2–8°C in airtight containers.

  • Stability: Degrades upon prolonged exposure to UV light or moisture .

Recent Advances and Research Directions

Catalyst Optimization

Studies continue to refine solid acid catalysts, with sulfated tin oxide (STO) showing promise for higher yields at lower temperatures .

Ultrasonic Synthesis Scaling

Industrial adoption of ultrasonic methods requires validation of energy efficiency and cost-effectiveness compared to traditional routes .

Environmental Impact Mitigation

Research focuses on biodegradation pathways and eco-friendly synthesis methods to reduce environmental persistence .

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